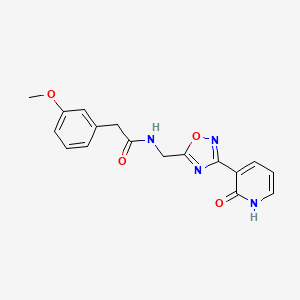
(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a methoxyphenoxy group, a nitrobenzylidene moiety, and an acetohydrazide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.
Introduction of the Methoxyphenoxy Group: The acetohydrazide is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to introduce the methoxyphenoxy group.
Formation of the Nitrobenzylidene Moiety: Finally, the compound is reacted with 4-nitrobenzaldehyde under reflux conditions to form the desired (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents used in industrial processes are often chosen for their efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
(E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOCH₃) or other alkoxides.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced, such as different ethers or esters.
科学的研究の応用
Chemistry
In synthetic chemistry, (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers explore its ability to inhibit specific enzymes or pathways in microbial and cancer cells.
Industry
In the industrial sector, (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The biological activity of (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is attributed to its ability to interact with specific molecular targets. For instance, the nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The hydrazide moiety may form hydrogen bonds with enzymes or receptors, inhibiting their activity.
類似化合物との比較
Similar Compounds
(E)-2-(4-methoxyphenoxy)-N’-(4-chlorobenzylidene)acetohydrazide: Similar structure but with a chlorine atom instead of a nitro group.
(E)-2-(4-methoxyphenoxy)-N’-(4-methylbenzylidene)acetohydrazide: Contains a methyl group instead of a nitro group.
Uniqueness
(E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These features influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-6-8-15(9-7-14)24-11-16(20)18-17-10-12-2-4-13(5-3-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJFVPSLAKKGS-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)
![ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2702310.png)

![7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2702313.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid](/img/structure/B2702316.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2702317.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2702322.png)
![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)
![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)

